

Application Note: Lab-Scale Synthesis of N-tert-Butyl-2-thiophenesulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-tert-Butyl-2-thiophenesulfonamide*

Cat. No.: B024577

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Introduction

N-tert-Butyl-2-thiophenesulfonamide is a key intermediate in medicinal chemistry and drug development.^{[1][2]} It belongs to the sulfonamide class of compounds, which are noted for their diverse biological activities.^{[1][2]} This document outlines a reliable and scalable laboratory protocol for the synthesis of **N-tert-Butyl-2-thiophenesulfonamide** from commercially available starting materials. The described method involves the reaction of 2-thiophenesulfonyl chloride with tert-butylamine.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the nitrogen atom of tert-butylamine attacks the electrophilic sulfur atom of 2-thiophenesulfonyl chloride, displacing the chloride ion to form the sulfonamide bond.

- Reactants: 2-Thiophenesulfonyl Chloride and tert-Butylamine
- Product: **N-tert-Butyl-2-thiophenesulfonamide**
- Byproduct: tert-Butylammonium chloride

Experimental Protocol

This protocol is based on a well-established procedure for the synthesis of N-substituted sulfonamides.[3]

Materials and Equipment

- 2-Thiophenesulfonyl chloride (MW: 182.66 g/mol) [4]
- tert-Butylamine (MW: 73.14 g/mol)
- Dry Tetrahydrofuran (THF), anhydrous
- Ethyl acetate
- Hexane
- Water (deionized)
- Molecular sieves or anhydrous Sodium Sulfate for drying
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Addition funnel
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Standard glassware for extraction and purification

Safety Precautions

- 2-Thiophenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[4]

- tert-Butylamine is flammable and toxic.
- All manipulations should be performed in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Procedure

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butylamine (8.35 g, 0.114 mol) in dry tetrahydrofuran (THF) (20 mL).^[3]
- **Initial Cooling:** Cool the solution to 0°C using an ice bath.
- **Addition of Sulfonyl Chloride:** Add a solution of 2-thiophenesulfonyl chloride (5.0 g, 27.4 mmol) dropwise to the cooled tert-butylamine solution using an addition funnel.^[3] Maintain the temperature at 0°C during the addition.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature.^[3]
- **Overnight Stirring:** Let the mixture stir overnight to ensure the reaction goes to completion.^[3]
- **Work-up and Extraction:**
 - Transfer the mixture to a separatory funnel.
 - Extract the product with ethyl acetate (3 x 80 mL).^[3]
 - Combine the organic extracts and wash them with water to remove any remaining salts.
- **Drying and Concentration:**
 - Dry the combined organic layer over molecular sieves or anhydrous sodium sulfate.^[3]
 - Filter to remove the drying agent.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[\[3\]](#)
- Purification:
 - Purify the resulting residue by silica gel column chromatography.[\[3\]](#)
 - Elute the column with a mixture of 25% ethyl acetate in hexane.[\[3\]](#)
- Final Product:
 - Collect the fractions containing the pure product.
 - Evaporate the solvent to yield **N-tert-Butyl-2-thiophenesulfonamide** as a solid.[\[3\]](#)
 - The expected melting point of the solid is 80-82°C.[\[3\]](#)

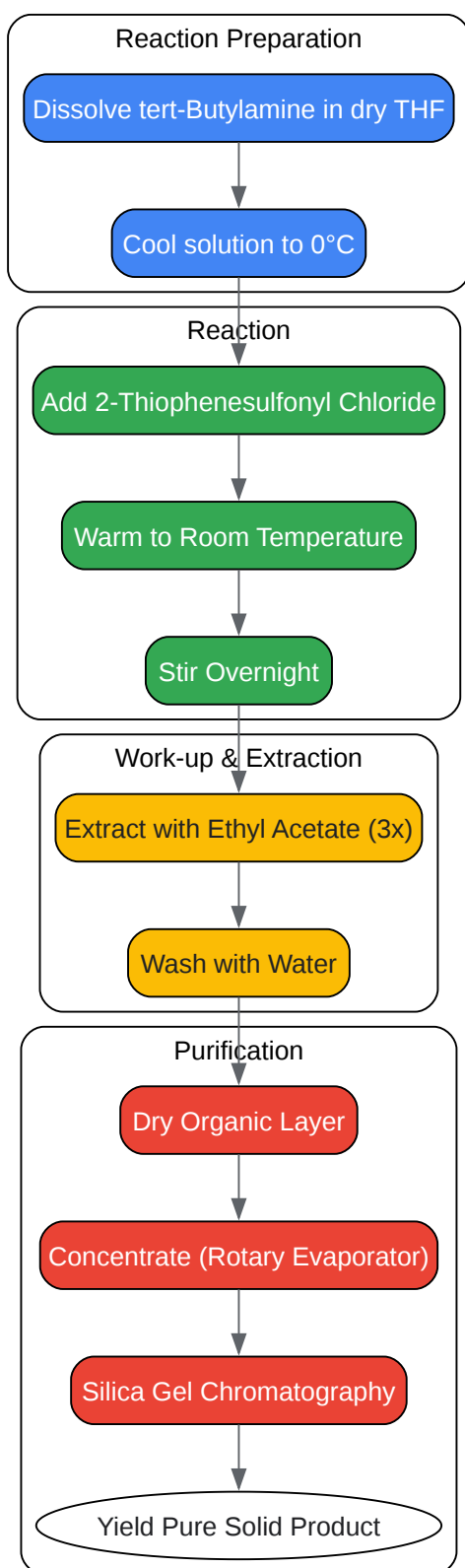
Data Presentation

The following table summarizes the quantitative data for the synthesis.

Parameter	Value	Reference
Reactants		
2-Thiophenesulfonyl chloride	5.0 g (27.4 mmol)	[3]
tert-Butylamine	8.35 g (0.114 mol)	[3]
Solvent		
Dry Tetrahydrofuran (THF)	20 mL	[3]
Reaction Conditions		
Initial Temperature	0°C	[3]
Final Temperature	Ambient	[3]
Reaction Time	Overnight	[3]
Product Information		
Product Name	N-tert-Butyl-2-thiophenesulfonamide	[3]
Molecular Formula	C ₈ H ₁₃ NO ₂ S ₂	[5]
Molecular Weight	219.3 g/mol	[3][5]
Yield (Mass)	5.62 g	[3]
Yield (Percentage)	94%	[3]
Physical Appearance	Solid	[3]
Melting Point	80-82°C	[3]

Diagrams

Reaction Synthesis Workflow



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Caption: Workflow for the synthesis of **N-tert-Butyl-2-thiophenesulfonamide**.

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